Cas no 941875-05-4 (N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide)

N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a tetrazole moiety and a methoxy-substituted benzene ring. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules due to its structural complexity and functional group diversity. The presence of the tetrazole ring enhances metabolic stability, while the sulfonamide group offers opportunities for further derivatization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry research, including enzyme inhibition studies and drug discovery. The compound's purity and stability under standard conditions ensure reliable performance in synthetic workflows.
N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide structure
941875-05-4 structure
Product Name:N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide
CAS No:941875-05-4
MF:C17H19N5O3S
MW:373.429461717606
CID:5823771
PubChem ID:18565805
Update Time:2025-10-29

N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide
    • 941875-05-4
    • N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide
    • N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide
    • AKOS024625831
    • F2071-0009
    • N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide
    • Inchi: 1S/C17H19N5O3S/c1-12-4-5-14(10-13(12)2)22-17(19-20-21-22)11-18-26(23,24)16-8-6-15(25-3)7-9-16/h4-10,18H,11H2,1-3H3
    • InChI Key: IYKNKPWPFVUTBM-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2N(C3=CC=C(C)C(C)=C3)N=NN=2)(=O)=O)=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 373.12086066g/mol
  • Monoisotopic Mass: 373.12086066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 107Ų

N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide

N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide (CAS No. 941875-05-4): An Overview

N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide (CAS No. 941875-05-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and features a unique tetrazole moiety, which contributes to its biological activity and pharmacological properties.

The molecular structure of N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide is characterized by a 4-methoxybenzene sulfonamide group and a 3,4-dimethylphenyl-substituted tetrazole ring. The presence of these functional groups imparts the compound with a range of chemical and biological properties that make it an attractive candidate for drug development.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide exhibits potent anti-inflammatory and analgesic properties. These findings suggest that the compound could be developed into a novel therapeutic agent for the treatment of inflammatory diseases and pain management.

In addition to its anti-inflammatory effects, N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These results are promising and warrant further investigation in clinical trials.

The pharmacokinetic properties of N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide have also been studied extensively. Research indicates that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed after oral administration and exhibits good bioavailability. The compound is metabolized primarily in the liver and is eliminated through both renal and hepatic pathways.

Toxicity studies have shown that N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide has a low toxicity profile at therapeutic doses. However, as with any new drug candidate, further safety evaluations are necessary to ensure its long-term safety and efficacy in humans.

The synthesis of N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide involves several steps and requires careful control of reaction conditions to achieve high yields and purity. The process typically begins with the preparation of the 3,4-dimethylphenyl-substituted tetrazole intermediate followed by its coupling with the 4-methoxybenzene sulfonamide moiety. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound.

In conclusion, N-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-methoxybenzene-1-sulfonamide (CAS No. 941875-05-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to explore its full potential as a novel therapeutic agent for various diseases.

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